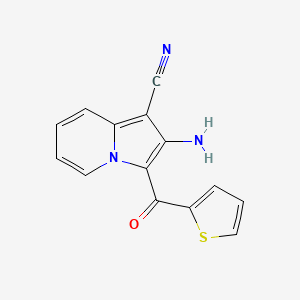![molecular formula C23H33NO3 B11471845 2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B11471845.png)
2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE typically involves multiple steps:
Preparation of 3,5-DIMETHYLADAMANTANE-1-ACETIC ACID: This is achieved through the alkylation of adamantane followed by oxidation to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-HYDROXYPHENOXY)ETHYL]ACETAMIDE.
Reduction: Formation of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ETHYLAMINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the adamantane structure’s known activity in this area.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It can be used as a probe to study the interactions of adamantane derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane structure is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The methoxyphenoxyethyl group may enhance the compound’s ability to cross biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE is unique due to the presence of the methoxyphenoxyethyl group, which may confer additional pharmacokinetic properties and enhance its interaction with biological targets compared to other adamantane derivatives .
Properties
Molecular Formula |
C23H33NO3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C23H33NO3/c1-21-10-17-11-22(2,14-21)16-23(12-17,15-21)13-20(25)24-7-8-27-19-6-4-5-18(9-19)26-3/h4-6,9,17H,7-8,10-16H2,1-3H3,(H,24,25) |
InChI Key |
UGJGIKFXVGAJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NCCOC4=CC=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{4-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471774.png)
![1-benzyl-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471783.png)
![9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11471785.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11471792.png)
![10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester](/img/structure/B11471815.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471820.png)
![5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11471824.png)
![Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11471830.png)
![4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11471841.png)
![7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471850.png)

![3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11471854.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471855.png)
